molecular formula C6H8ClNS B15363455 2-(2-Chloroethyl)-4-methylthiazole

2-(2-Chloroethyl)-4-methylthiazole

Cat. No.: B15363455
M. Wt: 161.65 g/mol
InChI Key: HXVHKHDEUMNKRY-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-4-methylthiazole is a chemical compound belonging to the thiazole family, characterized by a sulfur and nitrogen-containing heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-4-methylthiazole typically involves the reaction of 2-chloroethanol with thiazole derivatives under specific conditions. The reaction can be carried out using a variety of reagents, such as strong bases or acids, to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroethyl)-4-methylthiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chloroethyl)-4-methylthiazole has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex chemical compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

2-(2-Chloroethyl)-4-methylthiazole is compared with other similar compounds, such as:

  • 2-Chloroethyl thiazole: Similar structure but lacking the methyl group.

  • 4-Methylthiazole derivatives: Other derivatives with different substituents on the thiazole ring.

  • Bis(chloroethyl) ether: A structurally related compound with different functional groups.

Uniqueness: this compound is unique due to its specific combination of chloroethyl and methyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Chloroethyl thiazole

  • 4-Methylthiazole derivatives

  • Bis(chloroethyl) ether

This comprehensive overview provides a detailed understanding of 2-(2-Chloroethyl)-4-methylthiazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

2-(2-chloroethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C6H8ClNS/c1-5-4-9-6(8-5)2-3-7/h4H,2-3H2,1H3

InChI Key

HXVHKHDEUMNKRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCCl

Origin of Product

United States

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